molecular formula C6H13NO B1604341 (S)-2-Ethylmorpholine CAS No. 74572-14-8

(S)-2-Ethylmorpholine

Cat. No.: B1604341
CAS No.: 74572-14-8
M. Wt: 115.17 g/mol
InChI Key: RGNFMQJLAOONTP-LURJTMIESA-N
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Description

“(S)-2-Ethylmorpholine” is a chemical compound with the CAS number 74572-14-8 . It is also known as “this compound hydrochloride” with the CAS number 1432794-09-6 . It has a molecular weight of 151.64 .


Molecular Structure Analysis

The linear formula for “this compound hydrochloride” is C6H14ClNO . The molecular weight is 151.64 .


Physical And Chemical Properties Analysis

“this compound hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Ethylene Perception Inhibitors in Plant Science

Ethylene and Its Role

Ethylene is a critical plant hormone that influences a range of developmental processes, including fruit ripening, flower wilting, and leaf fall. Understanding and manipulating ethylene's effects can significantly benefit agricultural practices and post-harvest technology.

1-Methylcyclopropene (1-MCP)

Research on 1-MCP, an inhibitor of ethylene perception, highlights its utility in extending the post-harvest life of fruits and vegetables by delaying ripening and senescence processes. 1-MCP binds to the ethylene receptor in plants, effectively blocking ethylene's action. This application is crucial for maintaining the quality of produce during storage and transport (Watkins, 2006).

Ethyl Glucuronide in Toxicology

Ethyl Glucuronide (EtG) as a Biomarker

EtG is a minor metabolite of ethanol, serving as a stable marker for alcohol consumption. Its detection in hair samples provides a means to measure alcohol intake over extended periods. This application is particularly relevant in forensic toxicology for assessing long-term alcohol use or abstinence (Crunelle et al., 2014).

Ethylene Oxide Sterilization

Sterilization of Medical Devices

Ethylene oxide (EO) sterilization is a widespread method for treating medical devices, especially those that are sensitive to heat or radiation. EO gas penetrates items to sterilize them without damaging the material. This method is essential for ensuring the safety and effectiveness of medical equipment (Mendes et al., 2007).

Chemical Recycling of Polymers

Poly(ethylene terephthalate) (PET) Recycling

The chemical recycling of PET, derived from post-consumer soft-drink bottles, involves breaking down the polymer to its monomers, which can then be repurposed to produce new polymer materials. This process represents a significant step towards sustainable materials management and the circular economy (Karayannidis & Achilias, 2007).

Safety and Hazards

“(S)-2-Ethylmorpholine hydrochloride” is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

(2S)-2-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNFMQJLAOONTP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649703
Record name (2S)-2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-14-8
Record name Morpholine, 2-ethyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74572-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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